1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one

Chemical Synthesis Medicinal Chemistry Chemical Biology

1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one (CAS 1566125-49-2) is a halogenated aromatic heterocycle belonging to the imidazolidin-2-one class. It features a 3-bromo-4-fluoro substitution pattern on the phenyl ring attached to the N1 of the cyclic urea core, with a molecular formula of C₉H₈BrFN₂O and a molecular weight of 259.08 g/mol.

Molecular Formula C9H8BrFN2O
Molecular Weight 259.078
CAS No. 1566125-49-2
Cat. No. B2381749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one
CAS1566125-49-2
Molecular FormulaC9H8BrFN2O
Molecular Weight259.078
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=C(C=C2)F)Br
InChIInChI=1S/C9H8BrFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
InChIKeySIAZJAYGRQWYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one (CAS 1566125-49-2): Core Identity and Chemical Taxonomy for Procurement


1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one (CAS 1566125-49-2) is a halogenated aromatic heterocycle belonging to the imidazolidin-2-one class . It features a 3-bromo-4-fluoro substitution pattern on the phenyl ring attached to the N1 of the cyclic urea core, with a molecular formula of C₉H₈BrFN₂O and a molecular weight of 259.08 g/mol . The compound is typically provided as a solid with a certified purity of ≥95.0% (1H-NMR) . This specific regioisomer is categorized as a research-use-only building block, listed under MDL Number MFCD32200331 and HS Commodity Code 2933299090 .

Regiochemical Precision: Why Generic Imidazolidinone Halogen Analogs Cannot Substitute 1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one


In Structure-Activity Relationship (SAR) and chemical biology programs, the exact positioning of halogen atoms on the phenyl ring dictates both electronic character and three-dimensional shape, profoundly influencing molecular recognition . The target compound carries the bromine at the C3 position and fluorine at C4, a regiochemical arrangement with a unique MDL identifier (MFCD32200331) that is not interchangeable with regioisomers such as the 4-bromo-3-fluoro (MDL MFCD24134033) or 4-bromo-2-fluoro (MDL MFCD24133750) variants . Substituting a mono-halogenated analog, like 1-(3-bromophenyl)imidazolidin-2-one (CAS 14088-96-1), forfeits the strong electron-withdrawing effect of the para-fluorine, which alters the ring's electrostatic potential and can eliminate critical interaction geometries, as demonstrated in pharmacophore models for phenylimidazolidin-2-one ligands [1]. Therefore, a simple 'in-class' substitution risks invalidating an entire screening or synthesis campaign.

Comparative Evidence Guide for 1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one: Differentiation from Closest Analogs


Regiochemical Identity: 3-Bromo-4-fluoro vs. 4-Bromo-3-fluoro Substitution Pattern

The 3-bromo-4-fluoro regioisomer (CAS 1566125-49-2) is structurally distinct from its 4-bromo-3-fluoro counterpart (CAS 1503577-74-9), leading to differential chemical reactivity and biological recognition. While the molecular formula and monoisotopic mass (259.08 g/mol) are identical, the substitution pattern is non-interchangeable . This is reflected in their distinct MDL numbers (MFCD32200331 vs. MFCD24134033), which serve as unique identifiers for chemical inventory and experimental reproducibility .

Chemical Synthesis Medicinal Chemistry Chemical Biology

Dual Halogenation Advantage: Enhanced Lipophilic Efficiency vs. Mono-Halogenated Analogs

The presence of both bromine and fluorine on the phenyl ring provides a dual modulation of lipophilicity and electronic effect not achievable with mono-halogenated analogs such as 1-(3-bromophenyl)imidazolidin-2-one (CAS 14088-96-1). Bromine increases molar refractivity and potential for halogen bonding, while the para-fluorine exerts a strong -I inductive effect that stabilizes the aromatic ring and influences the pKa of the cyclic urea. This combination is more balanced than the mono-bromo analog (predicted LogP difference ~0.5-0.8 units based on fragment contributions) and provides a superior vector for proteomorphic interactions [1]. The mono-bromo analog (MW 241.09 g/mol) lacks the electron-withdrawing para-fluoro substituent, resulting in a fundamentally different electrostatic profile .

Physicochemical Properties Drug Design SAR Analysis

Pharmacophoric Relevance: Imidazolidin-2-one as a Bioisostere Scaffold with Validated Target Engagement

The imidazolidin-2-one core has been established as a versatile bioisostere, displaying high affinity for diverse biological targets. In a benchmark study of diaryl imidazolidin-2-ones as muscarinic M3 receptor antagonists, the scaffold delivered a lead compound with Ki = 4.8 nM for M3 and a selectivity window over M2 (Ki = 1141 nM, ~238-fold) [1]. This is class-level evidence that aryl-substituted imidazolidin-2-ones can achieve nanomolar potency and pronounced selectivity. In agricultural chemistry, phenyl imidazolidin-2-one derivatives (compounds 3a–h) antagonized a β-adrenergic-like octopamine receptor in Plutella xylostella, with compound 3f and 3d highlighted as potent antagonists [2]. While the target compound was not the specific test article in these studies, its core scaffold is directly represented.

Medicinal Chemistry GPCR Pharmacology Insecticide Discovery

Synthetic Pedigree: Originating from 3-Bromo-4-fluoroaniline, a Key Pharma Intermediate

The synthetic route to 1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one proceeds from 3-bromo-4-fluoroaniline (CAS 656-64-4), a commercially established fine chemical used as an intermediate in active pharmaceutical ingredient (API) synthesis . This precursor is first reacted with ethyl chloroformate, followed by cyclization with ethylenediamine to form the imidazolidinone ring . This synthetic provenance is significant because its precursor, 3-bromo-4-fluoroaniline, is already embedded in agrochemical and pharmaceutical supply chains, which can facilitate larger-scale sourcing and derivatization . In contrast, analogs originating from less accessible aniline precursors may face synthetic bottlenecks.

Organic Synthesis API Intermediate Building Block

Purity Specification: Certified ≥95.0% (1H-NMR) with Solid Physical Form

The target compound is supplied with a purity specification of ≥95.0% as verified by 1H-NMR, typically in a solid physical form . This specification is critical for high-throughput screening (HTS) and biophysical assays where the exact concentration of active species is paramount. While vendors also list the 3-bromo-4-chloro analog (CAS 1539668-67-1) and other regioisomers at comparable purity levels (commonly 95-98%), the target's specific purity baseline and solid form factor make it suitable for automated compound management platforms without the need for reformulation .

Analytical Chemistry Quality Control Compound Management

High-Impact Application Scenarios for 1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one


Fragment-Based Drug Discovery (FBDD) Library Design for GPCR Targets

The compound serves as a rigid, halogen-enriched fragment for screening against aminergic GPCRs. Its imidazolidin-2-one core has a proven pharmacophoric role in muscarinic receptor antagonism, while the 3-bromo-4-fluoro motif provides two complementary heavy atoms for crystallographic detection and halogen bonding [1]. Inclusion in a fragment library allows mapping of the M3 receptor's orthosteric site or exploration of selectivity against M2 receptors.

Synthesis of Targeted Covalent Inhibitor (TCI) Precursors

The bromine atom at the C3 position is strategically positioned ortho to the imidazolidinone linkage, making it amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups . Meanwhile, the imidazolidin-2-one NH can be functionalized with electrophilic warheads. This dual reactivity profile supports the modular construction of 'inhibitor-probes' for chemical proteomics, where a specific regiochemical handle for linker attachment is essential [2].

Agrochemical Lead Optimization through Phenylimidazolidin-2-one Antagonism

While structurally simpler than the optimized insecticidal leads described in octopamine receptor studies, this building block can be elaborated into novel antagonists for crop protection [3]. The presence of both a bromine and a fluorine atom provides a unique vector set for downstream diversification, enabling exploration of the octopamine receptor pharmacophore model and synthesis of focused libraries for structure-activity relationship (SAR) studies in invertebrate neurobiology.

Academic Chemical Biology: Developing Bifunctional Probes for Target Identification

The compound's synthetic origin from 3-bromo-4-fluoroaniline, a recognized API intermediate, ensures its accessibility for academic labs. The stable imidazolidinone ring offers a metabolically robust scaffold to which bioorthogonal handles or fluorescent reporters can be appended . This makes it a suitable starting point for developing bifunctional probes for target engagement studies or cellular imaging, where the specific halogen pattern may influence subcellular localization and binding kinetics.

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